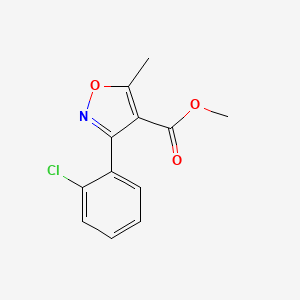

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. This information can often be found in chemical databases or scientific literature .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis process is usually described in detail in scientific literature .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions of a compound can be studied using various techniques, such as NMR, mass spectrometry, and chromatography. The results of these studies can provide information about the reactivity of the compound and its potential uses .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be determined using various experimental techniques .Wissenschaftliche Forschungsanwendungen

Hydrogel Synthesis

- Application Summary : HEMA is used in the synthesis of hydrogels. Hydrogels are crosslinked hydrophilic polymers that can be used for a wide variety of applications .

- Methods of Application : HEMA and acrylamide (AAm) are used as co-monomers in a free radical copolymerization process to create hydrogels. The hydrogels are then characterized by Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and swelling behavior analysis .

- Results : The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .

Biomedical Applications

- Application Summary : HEMA is used in various biomedical applications, including bone tissue regeneration, wound healing, cancer therapy, and ophthalmic applications .

- Methods of Application : The specific methods of application vary depending on the specific biomedical application. For example, in ophthalmic applications, HEMA is used in the development of contact lenses .

- Results : The results also vary depending on the specific application. In general, HEMA has shown excellent biocompatibility and cytocompatibility, eliciting a minimal immunological response from host tissue .

Contact Lenses

- Application Summary : HEMA is used in the manufacture of soft contact lenses .

- Methods of Application : HEMA is polymerized into polyhydroxyethylmethacrylate (pHEMA), which is hydrophilic and capable of absorbing from 10 to 600% water relative to the dry weight .

- Results : The use of HEMA in contact lenses has revolutionized the field of ophthalmology, providing a comfortable and safe alternative to traditional hard lenses .

3D Printing

- Application Summary : HEMA is used in 3D printing applications .

- Methods of Application : HEMA can be polymerized into a gel-like substance that can be used as a “bio-ink” in 3D bioprinting .

- Results : The use of HEMA in 3D printing has opened up new possibilities in the field of tissue engineering and regenerative medicine .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBJHPDVWKRAJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377097 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

65287-96-9 | |

| Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)